molecular formula C14H7ClO4S B3059501 1-Chlorosulfonylanthraquinone CAS No. 4025-69-8

1-Chlorosulfonylanthraquinone

Cat. No.: B3059501
CAS No.: 4025-69-8
M. Wt: 306.7 g/mol
InChI Key: YRHBFXZMYZMWFO-UHFFFAOYSA-N
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Description

1-Chlorosulfonylanthraquinone is a synthetic compound derived from anthraquinone. It is characterized by its yellow crystalline appearance and has the molecular formula C14H7ClO5S. This compound has garnered attention due to its diverse applications in various fields, including medicine, environmental research, and industry.

Preparation Methods

1-Chlorosulfonylanthraquinone can be synthesized through several methods. One common synthetic route involves the chlorosulfonation of anthraquinone. This process typically requires the use of chlorosulfonic acid as a reagent and is conducted under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Chlorosulfonylanthraquinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: It can undergo substitution reactions where the chlorine or sulfonyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chlorosulfonylanthraquinone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: Research has explored its potential as an anticancer agent due to its ability to inhibit essential cellular proteins.

    Medicine: Its derivatives have shown promise in treating certain diseases, including cancer.

    Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1-Chlorosulfonylanthraquinone involves its interaction with molecular targets within cells. It can inhibit specific enzymes and proteins, disrupting cellular processes and leading to its therapeutic effects. For example, in cancer research, it targets proteins involved in cell proliferation and survival, thereby inhibiting tumor growth .

Comparison with Similar Compounds

1-Chlorosulfonylanthraquinone is unique compared to other anthraquinone derivatives due to its specific functional groups. Similar compounds include:

    1-Methylaminoanthraquinone: Used in dye production and has different reactivity due to the amino group.

    1,3-Dihydroxy-9,10-anthraquinone: Known for its cytotoxic potency against cancer cell lines.

    Anthraquinone-based laxatives: Such as aloe-emodin and rhein, which have different biological activities.

These compounds share the anthraquinone core but differ in their functional groups and applications, highlighting the versatility and specificity of this compound.

Properties

IUPAC Name

9,10-dioxoanthracene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClO4S/c15-20(18,19)11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHBFXZMYZMWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90322389
Record name 1-Chlorosulfonylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4025-69-8
Record name 1-Anthraquinonesulfonyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chlorosulfonylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium anthraquinone-1-sulfonate (50.0 g) was combined with POCl3 (31 mL) and a 1:2 (v/v) mixture of sulfolane (100 mL) and acetonitrile (200 mL). The mixture was stirred and heated to 110° C. under a nitrogen atmosphere for 44 hours. The mixture was allowed to cool to room temperature and was then further cooled in a refrigerator. The mixture was filtered and the filtrate was poured onto ice in a beaker and this mixture was stirred for 1 hour. The brown precipitate was filtered, washed with deionized water, dried in air and then further dried overnight in a vacuum oven at 45° C. and less than 1 mmHg pressure to give 12.08 g of the product as a brown solid.
Name
Sodium anthraquinone-1-sulfonate
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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